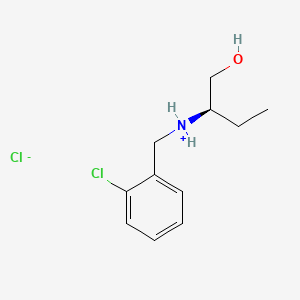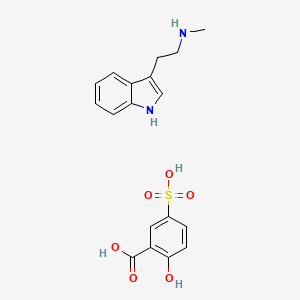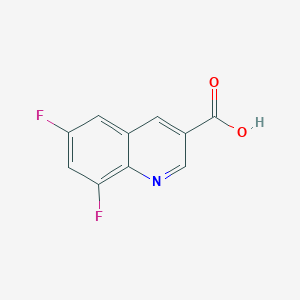![molecular formula C25H24N4O7 B13754354 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]- CAS No. 55993-15-2](/img/structure/B13754354.png)
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]- is a complex organic compound known for its unique structural features and potential applications in various fields
準備方法
The synthesis of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]- typically involves multiple steps, including the formation of the benz[de]isoquinoline core and the introduction of the azo and ethoxyethoxy groups. The synthetic route may involve:
Formation of the benz[de]isoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the azo group: This step often involves diazotization followed by azo coupling with the appropriate aromatic amine.
Addition of ethoxyethoxy groups: This can be done through etherification reactions using ethoxyethanol under suitable conditions.
Industrial production methods may involve optimizing these steps to achieve high yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo group to amines, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Coupling reactions: The presence of the azo group allows for further coupling reactions with other aromatic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural features may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: The compound’s potential bioactivity could be explored for developing new pharmaceuticals or diagnostic agents.
Industry: It may be used in the development of dyes, pigments, and other materials due to its azo group and chromophoric properties.
作用機序
The mechanism by which 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]- exerts its effects depends on its interaction with molecular targets. The azo group can undergo reduction to form amines, which may interact with enzymes or receptors. The benz[de]isoquinoline core can intercalate with DNA or interact with proteins, affecting their function. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar compounds include other benz[de]isoquinoline derivatives and azo compounds. For example:
Diethyl malonate: A simple ester used in organic synthesis.
Adapalene related compounds: Used in pharmaceuticals for their bioactivity.
特性
CAS番号 |
55993-15-2 |
|---|---|
分子式 |
C25H24N4O7 |
分子量 |
492.5 g/mol |
IUPAC名 |
2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)diazenyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C25H24N4O7/c1-3-35-11-12-36-10-9-28-24(31)18-6-4-5-17-22(18)19(25(28)32)14-21(23(17)30)27-26-20-8-7-16(29(33)34)13-15(20)2/h4-8,13-14,30H,3,9-12H2,1-2H3 |
InChIキー |
LBTJLLHSDMFUTN-UHFFFAOYSA-N |
正規SMILES |
CCOCCOCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])C)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)

![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)
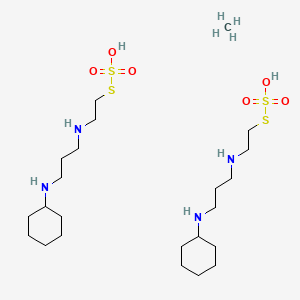
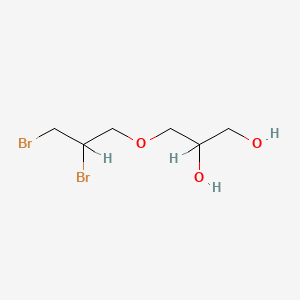

![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)
![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)
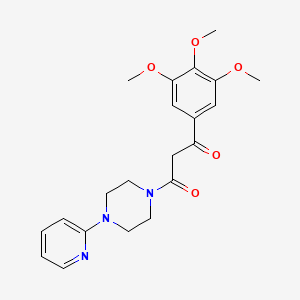
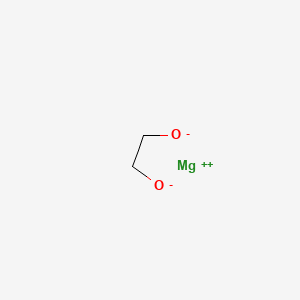
![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)
